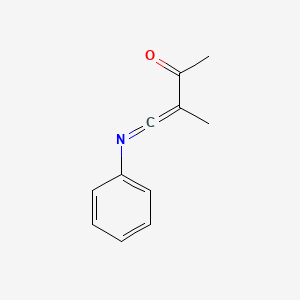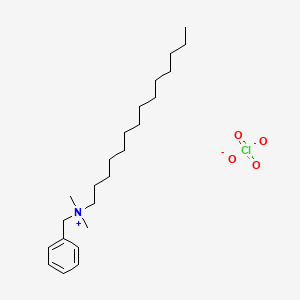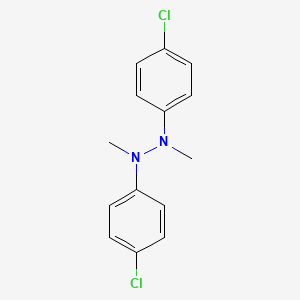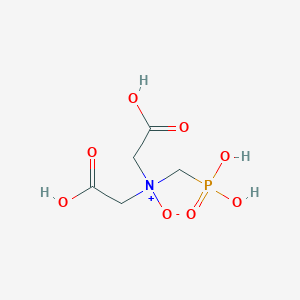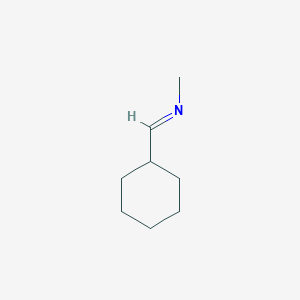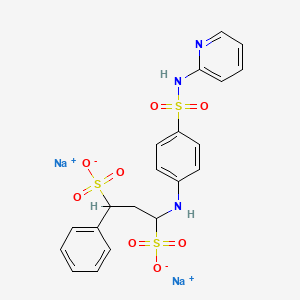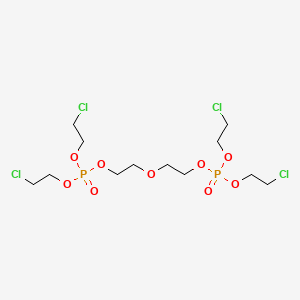
2'-Deoxy-6-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-6-methyluridine is a nucleoside analog, which means it is a modified version of a nucleoside, a fundamental building block of nucleic acids like DNA and RNA. This compound is characterized by the presence of a deoxyribose sugar moiety and a methyl group attached to the uracil base. Nucleoside analogs are widely studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-methyluridine typically involves the protection of the ribose moiety followed by the introduction of the methyl group at the 6-position of the uracil base. One common method starts with the protection of the hydroxyl groups of ribose, followed by the formation of the glycosidic bond with a protected uracil derivative. The final steps involve deprotection to yield the target compound .
Industrial Production Methods
Industrial production methods for nucleoside analogs like 2’-Deoxy-6-methyluridine often involve large-scale synthesis techniques that optimize yield and reduce the number of reaction steps. These methods may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-6-methyluridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methyl group or the uracil base.
Reduction: This reaction can reduce any oxidized forms of the compound.
Substitution: This reaction can replace the methyl group or other substituents on the uracil base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxyl group, while substitution reactions can introduce various functional groups onto the uracil base .
Applications De Recherche Scientifique
2’-Deoxy-6-methyluridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and enzyme mechanisms.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of nucleoside-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-6-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. This compound can inhibit enzymes involved in nucleic acid synthesis, leading to chain termination or the formation of defective nucleic acids. It can also induce mutations during replication and transcription, which can be lethal to viruses and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-2’,2’-difluoro-5-halouridine: Known for its antiviral activity.
2’-Amino-2’-deoxycytidine: Exhibits cytotoxic activity against cancer cells.
2’-Azido-2’-deoxycytidine: Used as an antiviral and anticancer agent.
Uniqueness
2’-Deoxy-6-methyluridine is unique due to its specific structural modifications, which confer distinct biological activities. Its methyl group at the 6-position of the uracil base differentiates it from other nucleoside analogs and contributes to its specific mechanism of action and therapeutic potential .
Propriétés
Numéro CAS |
42188-37-4 |
|---|---|
Formule moléculaire |
C10H14N2O5 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-8(15)11-10(16)12(5)9-3-6(14)7(4-13)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 |
Clé InChI |
CXUAUJQBLHBYCG-LKEWCRSYSA-N |
SMILES isomérique |
CC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC1=CC(=O)NC(=O)N1C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


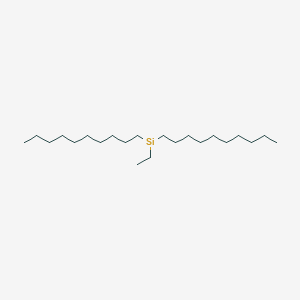
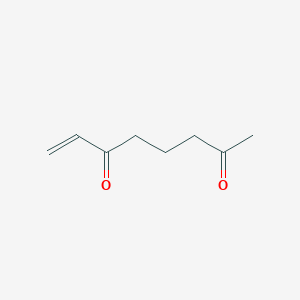
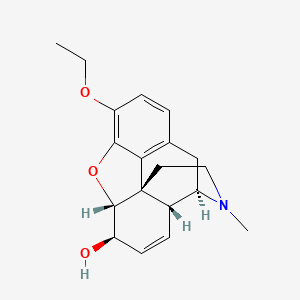
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
